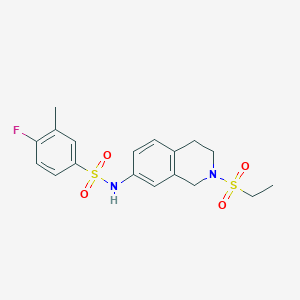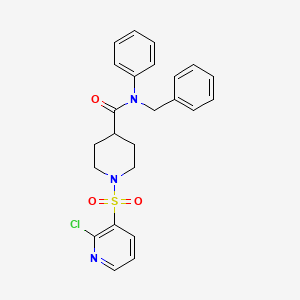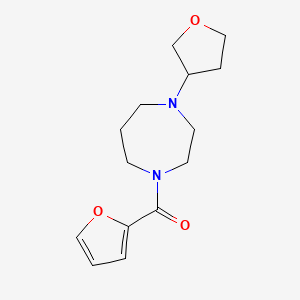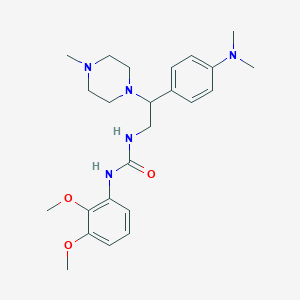
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide
カタログ番号 B2891843
CAS番号:
955252-58-1
分子量: 412.49
InChIキー: UMFVQAKPSDUKCD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its molecular formula, structure, and the type of functional groups it contains. It may also include information about its discovery or synthesis .
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the types of reactions used, the conditions under which the synthesis was carried out, and the yield of the product .Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include studying the mechanism of these reactions, the conditions under which they occur, and the products that are formed .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .科学的研究の応用
Synthesis and Biological Activities
- Pro-apoptotic Effects in Cancer Therapy : Sulfonamide derivatives have been synthesized and evaluated for their anticancer activity. Compounds similar to the one you're interested in have shown significant cytotoxic activities against various cancer cell lines by inducing the expression of pro-apoptotic genes and activating apoptotic pathways through p38 and ERK phosphorylation (Cumaoğlu et al., 2015).
- Chemical Synthesis Innovations : Research on N-sulfonyl substituted aza-ortho-xylylenes highlighted the potential of these compounds in chemical synthesis, offering pathways to create complex molecular structures that could be useful in drug development and other applications (Consonni et al., 1996).
- Fluorophore Development for Zn2+ Detection : Studies have also focused on the synthesis of specific fluorophores using sulfonamide structures for detecting Zn2+ ions, indicating the utility of these compounds in biochemical assays and research (Coleman et al., 2010).
Potential Applications in Drug Design
- Inhibition of Protein Kinases : Isoquinolinesulfonamides, including derivatives closely related to your compound of interest, have been identified as potent inhibitors of protein kinases. These findings suggest applications in the development of new therapeutic agents targeting various diseases, including cancer and cardiovascular disorders (Hidaka et al., 1984).
- Selective Inhibitors for Enzyme Regulation : Another study identified compounds as selective inhibitors of casein kinase I, a crucial enzyme in cellular regulation and signaling pathways. Such inhibitors have potential uses in research and treatment of diseases related to enzyme dysregulation (Chijiwa et al., 1989).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S2/c1-3-26(22,23)21-9-8-14-4-5-16(11-15(14)12-21)20-27(24,25)17-6-7-18(19)13(2)10-17/h4-7,10-11,20H,3,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFVQAKPSDUKCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one](/img/structure/B2891762.png)


![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2891766.png)
![(5S,7R)-N-(Cyanomethyl)-5,7-dimethyl-N-propan-2-yl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2891770.png)
![3-[(3-fluorobenzyl)thio]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2891771.png)




![N-(3-fluorophenyl)-3-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2891780.png)
![3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[3-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2891781.png)
